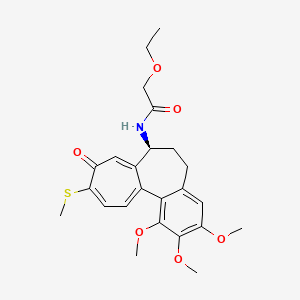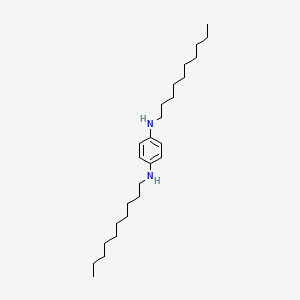
1-N,4-N-didecylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,4-N-didecylbenzene-1,4-diamine is an organic compound with the molecular formula C26H48N2. It is a derivative of benzene-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by decyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-didecylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with decyl halides under basic conditions. The reaction can be carried out in an organic solvent such as ethanol or tetrahydrofuran. The general reaction scheme is as follows:
C6H4(NH2)2+2C10H21X→C6H4(N(C10H21)2)2+2HX
where X is a halogen (e.g., Cl, Br).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-N,4-N-didecylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to the parent benzene-1,4-diamine.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzene-1,4-diamine.
Substitution: Various substituted benzene-1,4-diamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-N,4-N-didecylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-N,4-N-didecylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-N,4-N-didecylbenzene-1,4-diamine can be compared with other similar compounds such as:
N,N’-Diphenylbenzene-1,4-diamine: This compound has phenyl groups instead of decyl groups and is used in similar applications.
N,N’-Diethylbenzene-1,4-diamine: This compound has ethyl groups and is used in the synthesis of various organic compounds.
N,N’-Dibutylbenzene-1,4-diamine: This compound has butyl groups and is used in industrial applications.
The uniqueness of this compound lies in its long decyl chains, which impart specific properties such as increased hydrophobicity and potential for self-assembly in certain environments.
Eigenschaften
CAS-Nummer |
4734-68-3 |
|---|---|
Molekularformel |
C26H48N2 |
Molekulargewicht |
388.7 g/mol |
IUPAC-Name |
1-N,4-N-didecylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H48N2/c1-3-5-7-9-11-13-15-17-23-27-25-19-21-26(22-20-25)28-24-18-16-14-12-10-8-6-4-2/h19-22,27-28H,3-18,23-24H2,1-2H3 |
InChI-Schlüssel |
YQYATJREFHIMON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNC1=CC=C(C=C1)NCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


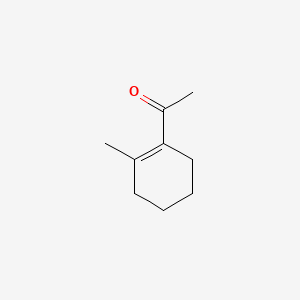
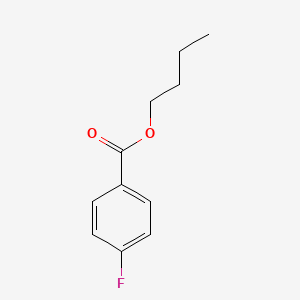
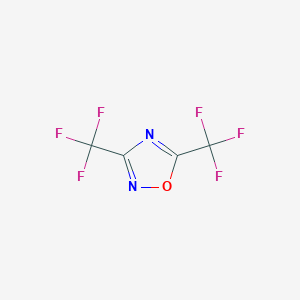
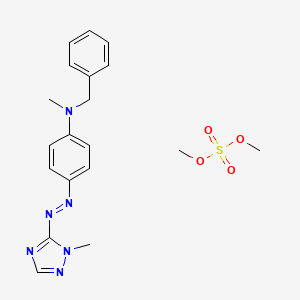
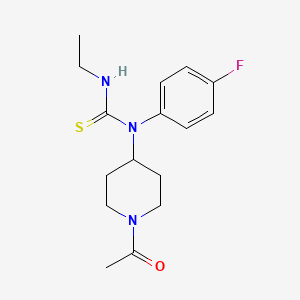

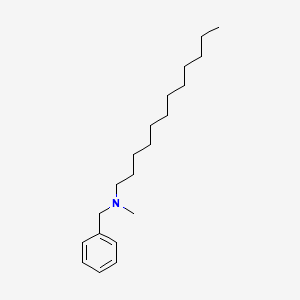
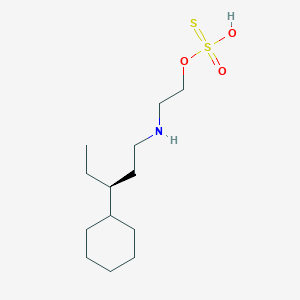
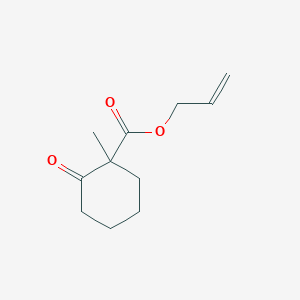


![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)
